Pentanoic-2,2-D2 acid
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Overview
Description
Pentanoic-2,2-D2 acid: valeric acid , is a deuterated form of pentanoic acid. It is a straight-chain alkyl carboxylic acid with the chemical formula C5H10O2. The deuterium atoms replace the hydrogen atoms at the 2nd position, making it a valuable compound in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentanoic-2,2-D2 acid can be synthesized through several methods. One common approach involves the deuteration of valeric acid using deuterium oxide (D2O) in the presence of a catalyst. The reaction typically occurs under mild conditions, ensuring the selective incorporation of deuterium atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to achieve high yields and purity. The process may include steps such as distillation and purification to remove any impurities and ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: Pentanoic-2,2-D2 acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentanoic acid derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Pentanoic-2,2-D2 acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Pentanoic-2,2-D2 acid involves its interaction with specific molecular targets and pathways. In chemical reactions, the deuterium atoms can influence reaction rates and mechanisms due to the isotope effect. This makes it a valuable tool for studying reaction kinetics and mechanisms .
Comparison with Similar Compounds
Pentanoic acid (Valeric acid): The non-deuterated form of Pentanoic-2,2-D2 acid.
Butanoic acid: A shorter-chain carboxylic acid with similar properties.
Hexanoic acid: A longer-chain carboxylic acid with similar properties.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The isotope effect allows for more precise studies of reaction mechanisms and kinetics, making it a valuable compound in various fields .
Properties
Molecular Formula |
C5H10O2 |
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Molecular Weight |
104.14 g/mol |
IUPAC Name |
2,2-dideuteriopentanoic acid |
InChI |
InChI=1S/C5H10O2/c1-2-3-4-5(6)7/h2-4H2,1H3,(H,6,7)/i4D2 |
InChI Key |
NQPDZGIKBAWPEJ-APZFVMQVSA-N |
Isomeric SMILES |
[2H]C([2H])(CCC)C(=O)O |
Canonical SMILES |
CCCCC(=O)O |
Origin of Product |
United States |
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